![molecular formula C11H13Cl2NO3S B300240 4-[(2,4-Dichloro-3-methylphenyl)sulfonyl]morpholine](/img/structure/B300240.png)
4-[(2,4-Dichloro-3-methylphenyl)sulfonyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,4-Dichloro-3-methylphenyl)sulfonyl]morpholine (known as DCMS) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCMS is a white crystalline solid that is soluble in organic solvents and water. In
作用機序
The mechanism of action of DCMS is not fully understood. However, it is believed that DCMS exerts its biological activity by inhibiting the activity of enzymes and proteins that are essential for cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that DCMS exhibits a range of biochemical and physiological effects. In vitro studies have shown that DCMS inhibits the growth of various cancer cell lines and exhibits antifungal and antibacterial activities. In vivo studies have shown that DCMS exhibits antitumor activity in animal models. However, the toxicity of DCMS has not been fully evaluated.
実験室実験の利点と制限
DCMS has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. DCMS is also stable under normal laboratory conditions. However, DCMS has some limitations. It is highly reactive and can be hazardous if not handled properly. Furthermore, the toxicity of DCMS has not been fully evaluated, which limits its use in certain experiments.
将来の方向性
There are several future directions for the research on DCMS. One direction is to evaluate the toxicity of DCMS in vivo and to determine its potential side effects. Another direction is to explore the potential applications of DCMS in drug delivery systems and as a cross-linking agent for biomaterials. Furthermore, the development of new synthetic routes for DCMS could lead to the discovery of new derivatives with improved biological activity.
合成法
DCMS can be synthesized through a two-step reaction process. The first step involves the reaction of 2,4-dichloro-3-methylphenol with chlorosulfonic acid to form 4-(2,4-dichloro-3-methylphenyl)sulfonyl)phenol. The second step involves the reaction of 4-(2,4-dichloro-3-methylphenyl)sulfonyl)phenol with morpholine to form DCMS.
科学的研究の応用
DCMS has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, DCMS has been shown to exhibit antitumor, antifungal, and antibacterial activities. In material science, DCMS has been used as a cross-linking agent for polymers and as a precursor for the synthesis of sulfonated poly(ether ether ketone) membranes. In analytical chemistry, DCMS has been used as a derivatizing agent for the determination of amines, amino acids, and peptides.
特性
製品名 |
4-[(2,4-Dichloro-3-methylphenyl)sulfonyl]morpholine |
|---|---|
分子式 |
C11H13Cl2NO3S |
分子量 |
310.2 g/mol |
IUPAC名 |
4-(2,4-dichloro-3-methylphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C11H13Cl2NO3S/c1-8-9(12)2-3-10(11(8)13)18(15,16)14-4-6-17-7-5-14/h2-3H,4-7H2,1H3 |
InChIキー |
MLQZCCPZZMJOFB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCOCC2)Cl |
正規SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCOCC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-phenylpiperidine](/img/structure/B300159.png)
![N-[2-(benzyloxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B300162.png)
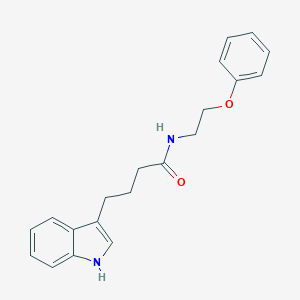
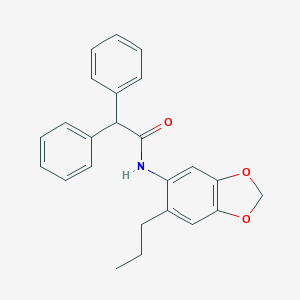
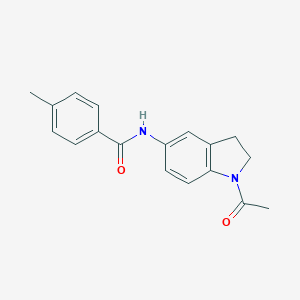
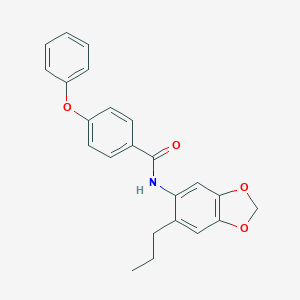
![N-[2-(4-chlorophenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B300173.png)
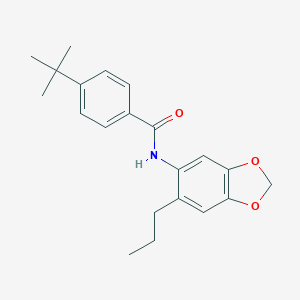
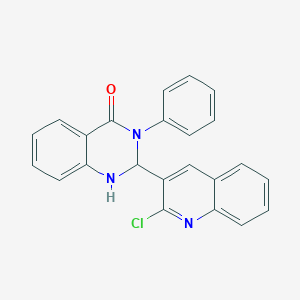
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B300177.png)
![6-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one](/img/structure/B300181.png)
![N-(4-{[(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B300182.png)
![3-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B300184.png)
![4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium](/img/structure/B300186.png)